molecular formula C13H7BrO4 B13008948 3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one

3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one

Cat. No.: B13008948
M. Wt: 307.10 g/mol
InChI Key: DGBGVNIVXRPPFD-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one is a complex organic compound that features a chromenone core substituted with a bromofuran moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and chromenone rings in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted furan derivatives.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its potential anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chlorofuran-2-yl)-2-hydroxy-4H-chromen-4-one
  • 3-(5-Methylfuran-2-yl)-2-hydroxy-4H-chromen-4-one
  • 3-(5-Nitrofuran-2-yl)-2-hydroxy-4H-chromen-4-one

Comparison

Compared to its analogs, 3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine’s larger atomic size and higher electronegativity compared to chlorine or methyl groups can enhance the compound’s ability to interact with biological targets and undergo specific chemical reactions .

Properties

Molecular Formula

C13H7BrO4

Molecular Weight

307.10 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-4-hydroxychromen-2-one

InChI

InChI=1S/C13H7BrO4/c14-10-6-5-9(17-10)11-12(15)7-3-1-2-4-8(7)18-13(11)16/h1-6,15H

InChI Key

DGBGVNIVXRPPFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C3=CC=C(O3)Br)O

Origin of Product

United States

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